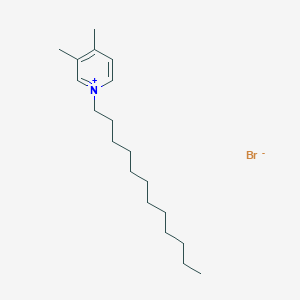
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C19H34BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its long hydrophobic dodecyl chain and a pyridinium head group, which makes it effective in reducing surface tension and forming micelles in aqueous solutions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide typically involves the quaternization of 3,4-dimethylpyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion. The product is isolated by filtration and dried under reduced pressure to obtain the final compound in high purity .
化学反应分析
Types of Reactions
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield pyridine derivatives and dodecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Silver salts like silver nitrate are used to facilitate the exchange of bromide with other anions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: N-oxides of 1-Dodecyl-3,4-dimethylpyridin-1-ium.
Substitution: 1-Dodecyl-3,4-dimethylpyridin-1-ium chloride or sulfate.
Hydrolysis: Pyridine derivatives and dodecanol.
科学研究应用
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
作用机制
The mechanism of action of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the permeability of cell membranes. The pyridinium head group interacts with negatively charged surfaces, while the hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
相似化合物的比较
Similar Compounds
- 1-Dodecylpyridinium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is unique due to the presence of two methyl groups on the pyridine ring, which enhances its hydrophobicity and surfactant properties compared to other similar compounds. This structural feature makes it more effective in applications requiring strong surfactant activity and micelle formation .
属性
CAS 编号 |
61237-17-0 |
|---|---|
分子式 |
C19H34BrN |
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-dodecyl-3,4-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-18(2)19(3)17-20;/h14,16-17H,4-13,15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QCKYEHITUOUZOW-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


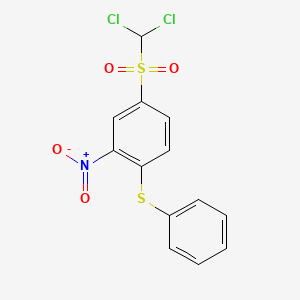
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
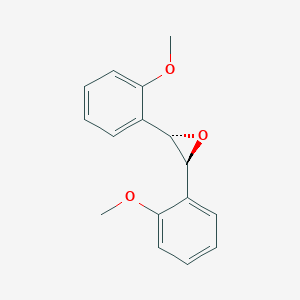

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
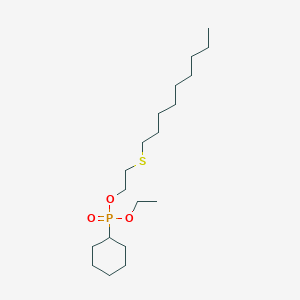
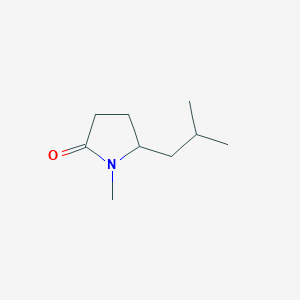
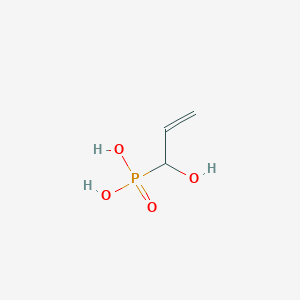

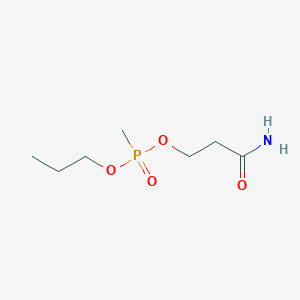
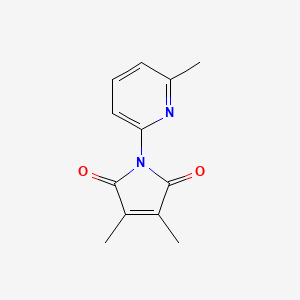
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
